molecular formula C17H19NO4 B2652194 Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate CAS No. 1232797-10-2

Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Cat. No.: B2652194
CAS No.: 1232797-10-2
M. Wt: 301.342
InChI Key: PCGKUFLEWYFXBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the reaction of 2-hydroxy-3-methoxybenzylamine with ethyl 3-bromobenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the ester, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxybenzoate: Similar structure but lacks the amino and methoxy groups.

    Ethyl 3-methoxybenzoate: Similar structure but lacks the hydroxyl and amino groups.

    Ethyl 3-aminobenzoate: Similar structure but lacks the hydroxyl and methoxy groups.

Uniqueness

Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and binding affinity in biochemical applications. This combination of functional groups makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-10,18-19H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKUFLEWYFXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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